What are the chemical properties of 2-(Fluoromethyl)pyrimidin-5-OL?
What are the chemical properties of 2-(Fluoromethyl)pyrimidin-5-OL?
An In-depth Technical Guide to the Chemical Properties of 2-(Fluoromethyl)pyrimidin-5-OL
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties of 2-(Fluoromethyl)pyrimidin-5-OL, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Although specific experimental data for this compound is limited, this document synthesizes predicted properties, data from structurally analogous compounds, and established chemical principles to offer a detailed profile. The guide covers molecular and physicochemical properties, proposed synthesis and characterization methodologies, expected chemical reactivity, and safety protocols. Standardized experimental workflows are provided to aid researchers in their own investigations of this and similar molecules.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to their ability to mimic endogenous nucleic acids and interact with a wide range of biological targets.[1] The introduction of fluorine-containing substituents, such as the fluoromethyl group, is a well-established strategy in drug design to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity.[2] The trifluoromethyl group, a related substituent, is known to be a strong electron-withdrawing group that can significantly alter the electronic properties of aromatic rings.[2] 2-(Fluoromethyl)pyrimidin-5-OL combines the biologically relevant pyrimidine scaffold with a fluoromethyl group and a hydroxyl group, making it a molecule of significant interest for the development of novel therapeutics. This guide aims to provide a detailed understanding of its chemical properties, drawing upon predictive models and the known chemistry of related pyrimidine derivatives.
Molecular and Physicochemical Properties
The chemical structure of 2-(Fluoromethyl)pyrimidin-5-OL is characterized by a pyrimidine ring substituted with a fluoromethyl group at the 2-position and a hydroxyl group at the 5-position. The presence of the electronegative fluoromethyl group and the hydrogen-bonding capable hydroxyl group are expected to significantly influence its chemical behavior.
Table 1: Predicted Physicochemical Properties of 2-(Fluoromethyl)pyrimidin-5-OL
| Property | Value | Source |
| Molecular Formula | C₅H₅F₁N₂O | - |
| Molecular Weight | 144.11 g/mol | - |
| CAS Number | Not available | - |
| Boiling Point | 222.5 ± 20.0 °C | Predicted[3] |
| Density | 1.333 ± 0.06 g/cm³ | Predicted[3] |
| pKa | 6.34 ± 0.36 | Predicted[3] |
Note: The CAS number for the structurally similar 2-(Trifluoromethyl)pyrimidin-5-ol is 100991-09-1.
The fluoromethyl group is expected to have a strong electron-withdrawing inductive effect on the pyrimidine ring, which can influence its reactivity and basicity.[4] The hydroxyl group can act as both a hydrogen bond donor and acceptor, affecting its solubility and potential for intermolecular interactions.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A potential synthesis could involve a cyclocondensation reaction. A general workflow for the synthesis and purification of such a pyrimidine derivative is outlined below.
Caption: Proposed workflow for the synthesis and characterization of 2-(Fluoromethyl)pyrimidin-5-OL.
Experimental Protocol for Structural Characterization
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 2-(Fluoromethyl)pyrimidin-5-OL, ¹H, ¹³C, and ¹⁹F NMR would be essential.
¹H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the pyrimidine ring are expected in the aromatic region (typically δ 7.0-9.0 ppm).
-
Hydroxyl Proton: A broad singlet for the -OH proton, which is exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.
-
Fluoromethyl Protons: A doublet in the region of δ 4.0-5.5 ppm due to coupling with the adjacent fluorine atom.
¹³C NMR:
-
Signals for the carbon atoms of the pyrimidine ring will appear in the aromatic region. The carbon attached to the fluoromethyl group will show a coupling to fluorine.
¹⁹F NMR:
-
A triplet signal corresponding to the fluorine atom in the -CH₂F group, due to coupling with the two adjacent protons. ¹⁹F NMR is highly sensitive to the chemical environment, making it a powerful tool for confirming the presence and nature of the fluorinated substituent.[6][7]
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[8]
-
C-H Stretch: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.
-
C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyrimidine core will likely appear in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ range, characteristic of the C-F bond.[1]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected MS Data:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (144.11 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for pyrimidines involve the loss of small molecules like HCN or cleavage of the substituents.[9][10]
Chemical Reactivity
The reactivity of 2-(Fluoromethyl)pyrimidin-5-OL is dictated by the interplay of the electron-deficient pyrimidine ring, the nucleophilic/acidic hydroxyl group, and the electron-withdrawing fluoromethyl group.
-
Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. Electrophilic substitution is less common but can occur under specific conditions.
-
Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation. It also imparts acidic properties to the molecule.
-
Fluoromethyl Group: The fluoromethyl group is generally stable and less prone to metabolic degradation compared to a methyl group, a desirable feature in drug design.[2] Its strong electron-withdrawing nature deactivates the pyrimidine ring towards electrophilic attack.[4][11]
Solubility and Acidity (pKa)
The solubility and acidity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Solubility
The presence of the polar hydroxyl group suggests some solubility in polar solvents like water and alcohols, while the pyrimidine ring and fluoromethyl group contribute to its solubility in organic solvents.[12][13] The overall solubility in aqueous media is expected to be moderate and can be experimentally determined.
Acidity (pKa)
The predicted pKa of 6.34 suggests that 2-(Fluoromethyl)pyrimidin-5-OL is a weak acid.[3] This acidity is primarily due to the hydroxyl group, and its value is influenced by the electron-withdrawing effects of the pyrimidine ring and the fluoromethyl substituent. The pKa can be experimentally determined by potentiometric titration or UV-Vis spectroscopy.[14][15]
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for determining the solubility and pKa of 2-(Fluoromethyl)pyrimidin-5-OL.
Safety and Handling
As with any laboratory chemical, 2-(Fluoromethyl)pyrimidin-5-OL should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling fluorinated heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier and general guidelines for handling fluorinated compounds.[17]
Conclusion
2-(Fluoromethyl)pyrimidin-5-OL is a promising scaffold for medicinal chemistry research, combining the biological relevance of the pyrimidine core with the advantageous properties conferred by fluorination. This guide has provided a comprehensive overview of its expected chemical properties based on predictive methods and data from analogous compounds. The detailed experimental protocols for characterization, solubility, and pKa determination offer a framework for researchers to further investigate this and other novel pyrimidine derivatives. As more experimental data becomes available, a more complete understanding of the chemical behavior of this molecule will emerge, aiding in its potential application in drug discovery and development.
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